HSP90β Binding Affinity (Kd = 1.7 nM): The Tightest Reported Small-Molecule HSP90 Ligand
Luminespib (NVP-AUY922) binds HSP90β with a dissociation constant (Kd) of 1.7 nM as determined by fluorescence polarization competitive binding assay [1]. This value represents the tightest binding affinity reported for any small-molecule HSP90 ligand across all chemical classes [2]. By comparison, first-generation HSP90 inhibitor 17-AAG binds with substantially weaker affinity (reported Kd values typically in the high nanomolar to low micromolar range depending on assay format), and the related resorcinol clinical candidate ganetespib exhibits comparable but distinct binding kinetics [2]. The sub-nanomolar cellular IC50 values demonstrated in head-to-head experiments (see Evidence Items 2–3) are consistent with this high-affinity target engagement.
| Evidence Dimension | HSP90β binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 1.7 nM (fluorescence polarization assay) |
| Comparator Or Baseline | All reported small-molecule HSP90 ligands; described as the tightest binding of any small-molecule HSP90 ligand (class-level comparison) |
| Quantified Difference | Tightest in class (exact comparator Kd values vary by assay; class-level ranking per NCATS Inxight) |
| Conditions | Cell-free fluorescence polarization competitive binding assay; recombinant HSP90β protein |
Why This Matters
For procurement decisions, the exceptional target-binding affinity directly underpins the compound's low nanomolar cellular potency across a broad panel of cancer lines, reducing the mass quantity needed per experiment and supporting more robust dose-response analyses.
- [1] Eccles SA, Massey A, Raynaud FI, Sharp SY, Box G, Valenti M, Patterson L, de Haven Brandon A, Gowan S, Boxall F, et al. NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis. Cancer Res. 2008;68(8):2850-2860. doi:10.1158/0008-5472.CAN-07-5256. View Source
- [2] National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: Luminespib. Accessed 2026. Available at: https://inxight.ncats.io/. View Source
